molecular formula C11H16O3 B048948 2-(2,3-Dimethoxyphenyl)propan-2-ol CAS No. 153390-68-2

2-(2,3-Dimethoxyphenyl)propan-2-ol

Cat. No. B048948
M. Wt: 196.24 g/mol
InChI Key: QBHYYRNYYWZERD-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)propan-2-ol is a compound with the molecular formula C11H16O3 and a molecular weight of 196.25 . It is a solid substance stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 2-(2,3-Dimethoxyphenyl)propan-2-ol is 1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(2,3-Dimethoxyphenyl)propan-2-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Hydrogen 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)propan-2-ol chloride

Application

This compound, also known as Bevantolol, is used in the pharmaceutical industry .

Method of Application

The specific methods of application or experimental procedures for this compound are not provided in the source . However, as a pharmaceutical compound, it would typically be administered in a controlled dosage form.

Results or Outcomes

The specific results or outcomes of using this compound are not provided in the source . However, as a pharmaceutical compound, it is likely used for its therapeutic effects.

Alcohols

Application

Alcohols, such as “2-(2,3-Dimethoxyphenyl)propan-2-ol”, are common in nature and are used in a variety of applications in organic chemistry .

Method of Application

The specific methods of application or experimental procedures for alcohols are not provided in the source . However, as organic compounds, they would typically be used in chemical reactions.

Results or Outcomes

The specific results or outcomes of using alcohols are not provided in the source . However, as organic compounds, they are likely used for their reactivity in chemical reactions.

Bevantolol Hydrochloride

Application

Bevantolol hydrochloride is a compound with a similar structure to “2-(2,3-Dimethoxyphenyl)propan-2-ol”. It is used in the pharmaceutical industry .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHYYRNYYWZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303637
Record name 2-(2,3-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenyl)propan-2-ol

CAS RN

153390-68-2
Record name 2-(2,3-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Padwa, MJ Chughtai, J Boonsombat… - Tetrahedron, 2008 - Elsevier
Using a rhodium(II)-catalyzed cyclization/cycloaddition sequence as the key reaction step, the icetexane core of komaroviquinone was constructed by an intramolecular dipolar-…
Number of citations: 38 www.sciencedirect.com

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